

# Application Notes and Protocols: Kinetic Studies of Methyl Hydroperoxide Reactions with Hydroxyl Radicals

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between **methyl hydroperoxide** (CH<sub>3</sub>OOH), the simplest organic hydroperoxide, and the hydroxyl radical (OH) is a critical process in atmospheric chemistry. It plays a significant role in the chemistry of the troposphere by influencing the budgets of HO<sub>x</sub> radicals (OH + HO<sub>2</sub>) and acting as an intermediate in the oxidation of methane and other volatile organic compounds.[1][2] Understanding the kinetics and mechanisms of this reaction is essential for accurate atmospheric modeling and predicting the fate of organic compounds in the atmosphere. These application notes provide a summary of the quantitative kinetic data, detailed experimental protocols for studying this reaction, and visualizations of the reaction mechanism and experimental workflow.

### **Reaction Mechanism and Product Channels**

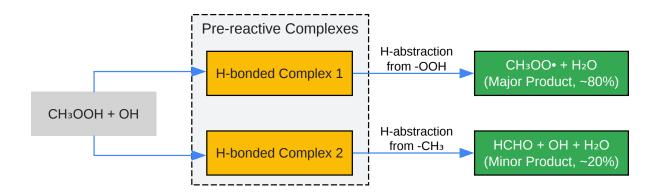
The reaction proceeds primarily through two main channels involving hydrogen abstraction, leading to different sets of products. The process is initiated by the formation of hydrogen-bonded pre-reactive complexes.[1][3]

- H-abstraction from the Hydroperoxyl Group (-OOH): This is the dominant pathway, leading to the formation of the methylperoxy radical (CH₃OO) and water.
  - Reaction: CH<sub>3</sub>OOH + OH → CH<sub>3</sub>OO + H<sub>2</sub>O



- H-abstraction from the Methyl Group (-CH₃): This is the minor pathway. The initial product, the hydroxymethyl peroxide radical (•CH₂OOH), is unstable and rapidly decomposes.
  - Reaction: CH<sub>3</sub>OOH + OH → •CH<sub>2</sub>OOH + H<sub>2</sub>O → HCHO + OH + H<sub>2</sub>O

Recent high-level theoretical studies suggest the yield for the first channel is approximately 0.8  $\pm$  0.1, while the yield for the second channel is 0.2  $\pm$  0.1.[1]



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Caption: Reaction mechanism for CH<sub>3</sub>OOH + OH.

## **Quantitative Kinetic Data**

The rate coefficient for the reaction between **methyl hydroperoxide** and the hydroxyl radical has been determined by various experimental and theoretical methods. There are notable discrepancies in the reported values, which may be attributed to challenges in accurately determining the gas-phase concentration of **methyl hydroperoxide**.[1]



| Study (Author,<br>Year)                 | k_total (cm³<br>molecule <sup>-1</sup><br>s <sup>-1</sup> ) at ~298 K                     | Branching<br>Ratio (CH₃OO•) | Branching<br>Ratio<br>(•CH <sub>2</sub> OOH<br>path) | Method                                |
|-----------------------------------------|-------------------------------------------------------------------------------------------|-----------------------------|------------------------------------------------------|---------------------------------------|
| Niki et al.                             | 1.0 x 10 <sup>-11</sup> [3]                                                               | 0.57 ± 0.11                 | 0.43 ± 0.11                                          | Experimental                          |
| Vaghjiani and<br>Ravishankara<br>(1989) | 5.5 x 10 <sup>-12</sup> [1]                                                               | 0.65 ± 0.11                 | 0.35 ± 0.11                                          | Experimental                          |
| Blitz et al.                            | $(9.0 \pm 0.2) \times$<br>$10^{-12}$ (partial k<br>for CH <sub>3</sub> OO•<br>channel)[3] | -                           | -                                                    | Experimental                          |
| Wang and Chen                           | $(4.0 \pm 0.15) \times 10^{-12}[1][3]$                                                    | -                           | -                                                    | Experimental (Relative-rate)          |
| Nguyen et al.<br>(2022)                 | 5.0 x 10 <sup>-12</sup> T <sup>0</sup> . <sup>152</sup> exp(287/T)                        | 0.8 ± 0.1                   | 0.2 ± 0.1                                            | Theoretical<br>(amHEAT-<br>345(Q))[1] |

Note: The value from Blitz et al. represents the partial rate constant for only one channel. The branching ratios from Niki et al. and Vaghjiani and Ravishankara were derived from their respective measurements of k total and the product ratio.

A recent high-accuracy theoretical study strongly supports the experimental results of Vaghjiani and Ravishankara.[1] The recommended temperature-dependent rate coefficient over the range of 200–450 K is:  $k(T) = 5.0 \times 10^{-12} \, T^0.^{152} \exp(287/T) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}[1]$ 

# **Experimental Protocols**

A common and powerful technique for studying the kinetics of gas-phase radical reactions is Pulsed Laser Photolysis–Laser-Induced Fluorescence (PLP-LIF).[4] This method allows for the direct measurement of the decay of OH radicals in the presence of a known concentration of the reactant, CH<sub>3</sub>OOH.



## Protocol: PLP-LIF Kinetic Study of CH<sub>3</sub>OOH + OH

- 1. Objective: To determine the absolute rate coefficient of the CH₃OOH + OH reaction at a specific temperature and pressure.
- 2. Materials & Equipment:
- Reaction Cell: A cryogenically cooled or temperature-controlled reactor cell with quartz windows for laser beams and fluorescence detection.[4]
- Gas Handling System: Mass flow controllers (MFCs) for precise dilution and delivery of reactant gases (He, N₂, CH₃OOH precursor, OH precursor).
- Photolysis Laser (Pump): An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to photolyze a precursor molecule and generate OH radicals.[5][6]
- Probe Laser: A tunable dye laser pumped by a Nd:YAG laser, frequency-doubled to excite the OH radical (e.g., at 282 nm for the  $A^2\Sigma^+ \leftarrow X^2\Pi$  (1,0) transition).[4]
- Detector: A photomultiplier tube (PMT) positioned perpendicular to the laser beams, equipped with a narrow bandpass filter (e.g., ~308 nm) to selectively detect OH fluorescence.[4]
- Data Acquisition: A fast digital oscilloscope to record the fluorescence decay signal, interfaced with a computer.
- Chemicals:
  - Methyl hydroperoxide (CH<sub>3</sub>OOH) sample.
  - OH radical precursor (e.g., hydrogen peroxide H₂O₂, nitric acid HNO₃).
  - Inert bath gas (Helium or Nitrogen).
- 3. Methodology:
- Step 1: Reactant Preparation and Delivery

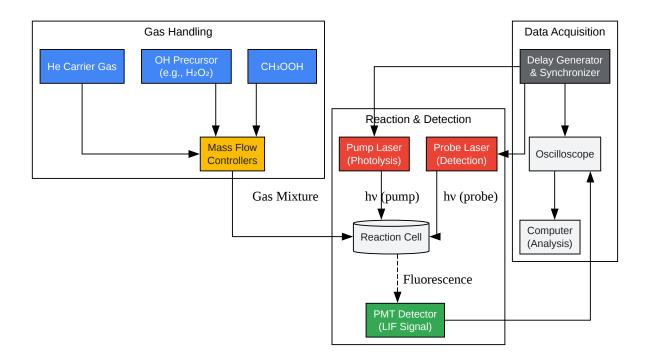


- Prepare a dilute mixture of CH₃OOH in an inert gas (e.g., He). The concentration must be accurately known. This can be achieved by flowing He through a temperature-controlled bubbler containing a CH₃OOH solution or by using a pre-prepared gas standard.
- Prepare a dilute mixture of the OH precursor (e.g., H2O2) in He.
- Use MFCs to precisely control the flow rates of the CH₃OOH mixture, the OH precursor mixture, and the main bath gas (He/N₂) into the reaction cell. The total pressure in the cell is typically maintained between 7 and 100 Torr.[4]
- Step 2: OH Radical Generation and Detection
  - A pulse from the photolysis laser (pump) is fired into the reaction cell, photolyzing the precursor to generate a spatially uniform concentration of OH radicals. For H<sub>2</sub>O<sub>2</sub> precursor: H<sub>2</sub>O<sub>2</sub> + hv (248 nm) → 2 OH.[6]
  - At a variable time delay after the photolysis pulse, the probe laser is fired. The probe laser is tuned to an absorption line of the OH radical (282 nm).
  - The OH radicals absorb the probe laser light and are excited to a higher electronic state.
     They then relax, emitting fluorescence at a different wavelength (~308 nm), which is detected by the PMT.[4]
- Step 3: Kinetic Measurement
  - The intensity of the LIF signal is directly proportional to the concentration of OH radicals.
  - By varying the time delay between the pump and probe laser pulses, a temporal profile of the OH concentration is recorded. This will show an exponential decay.
  - The decay of OH is monitored under pseudo-first-order conditions, where [CH₃OOH] ≫
     [OH]. The observed decay rate (k') is given by:
    - d[OH]/dt = -k'[OH]
  - The pseudo-first-order rate constant, k', is determined by fitting the fluorescence decay curve to a single exponential function.



#### • Step 4: Data Analysis

- The measured k' is a sum of the rate of reaction with CH₃OOH and the rate of loss from other processes (e.g., diffusion out of the detection zone, reaction with precursor).
  - k' = k\_bi[CH₃OOH] + k₀ where k\_bi is the bimolecular rate coefficient of interest and k₀ is the first-order loss rate of OH in the absence of CH₃OOH.
- Measure k' at several different concentrations of CH₃OOH while keeping other conditions constant.
- Plot k' versus [CH₃OOH]. The slope of the resulting straight line will be the bimolecular rate coefficient, k bi.



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Caption: Workflow for a PLP-LIF experiment.

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